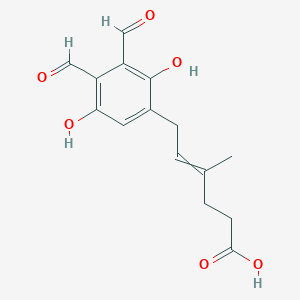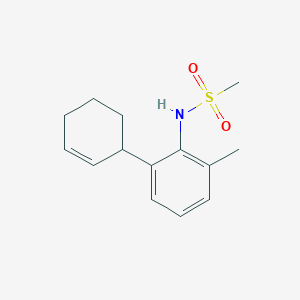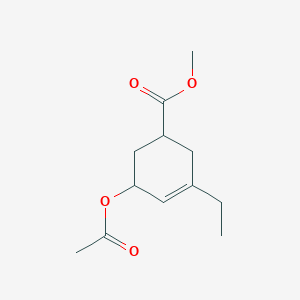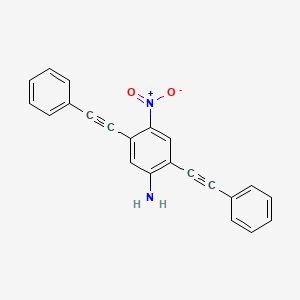
4-Nitro-2,5-bis(phenylethynyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2,5-bis(phenylethynyl)aniline is an organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of nitro and aniline groups, along with phenylethynyl substituents, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline typically involves a multi-step process. One common method includes the following steps:
Starting Material: 2,5-dibromo-4-nitroaniline.
Catalysts: Palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃).
Reagents: Copper(I) iodide (CuI) and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (argon) in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Nitro-2,5-bis(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylethynyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like palladium are used.
Major Products
Reduction: The major product is 4-amino-2,5-bis(phenylethynyl)aniline.
Substitution: Products vary depending on the substituents introduced during the reaction.
科学的研究の応用
4-Nitro-2,5-bis(phenylethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 4-Nitro-2,5-bis(phenylethynyl)aniline involves its interaction with molecular targets through its nitro and phenylethynyl groups. These interactions can lead to various effects, such as changes in electronic properties and reactivity. The compound’s ability to emit terahertz radiation via optical rectification is a notable feature .
類似化合物との比較
Similar Compounds
4-Nitroaniline: Lacks the phenylethynyl groups, resulting in different reactivity and applications.
2,5-Dibromo-4-nitroaniline: Used as a precursor in the synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline.
Phenylethynyl derivatives: Compounds with similar phenylethynyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of nitro, aniline, and phenylethynyl groups, which confer distinct electronic and optical properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
362014-37-7 |
|---|---|
分子式 |
C22H14N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
4-nitro-2,5-bis(2-phenylethynyl)aniline |
InChI |
InChI=1S/C22H14N2O2/c23-21-15-20(14-12-18-9-5-2-6-10-18)22(24(25)26)16-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H,23H2 |
InChIキー |
CPKRHIXRPABUEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
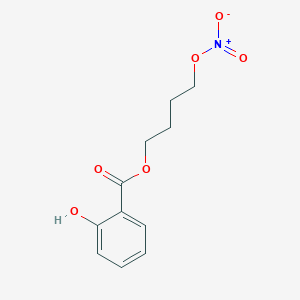
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
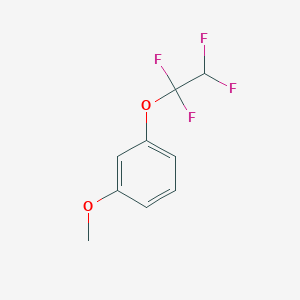
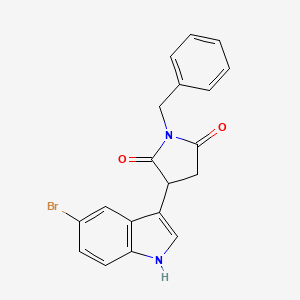
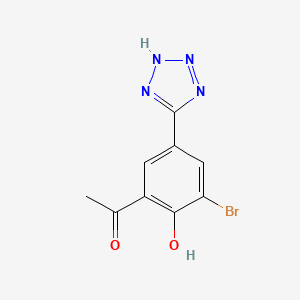


![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)

